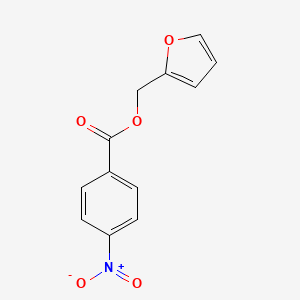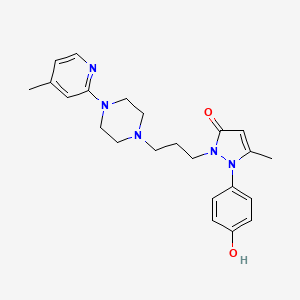
6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2,5-Dimethoxyphenyl)thio)-1H-purine: is a chemical compound that belongs to the class of purine derivatives It features a purine ring substituted with a 2,5-dimethoxyphenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine typically involves the reaction of 6-chloropurine with 2,5-dimethoxythiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in the compound.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its purine core is a common motif in many biologically active molecules, making it a useful scaffold for drug design.
Medicine: In medicinal chemistry, 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is explored for its potential as an anticancer or antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of 6-((2,5-Dimethoxyphenyl)thio)-1H-purine involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The 2,5-dimethoxyphenylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparación Con Compuestos Similares
- 6-((2,5-Dimethoxyphenyl)thio)-1H-imidazo[4,5-b]pyridine
- 6-((2,5-Dimethoxyphenyl)thio)-1H-pyrrolo[2,3-d]pyrimidine
- 6-((2,5-Dimethoxyphenyl)thio)-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 6-((2,5-Dimethoxyphenyl)thio)-1H-purine is unique due to its purine core, which is a common structural motif in many biologically active molecules. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and receptor ligands. The presence of the 2,5-dimethoxyphenylthio group further enhances its chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
646510-14-7 |
|---|---|
Fórmula molecular |
C13H12N4O2S |
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4O2S/c1-18-8-3-4-9(19-2)10(5-8)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
Clave InChI |
DQDCTAMQGDWNIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)SC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)


![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)


![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)






